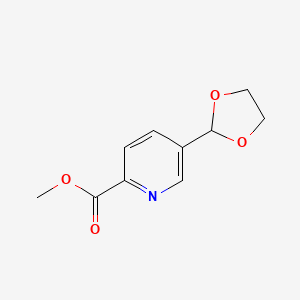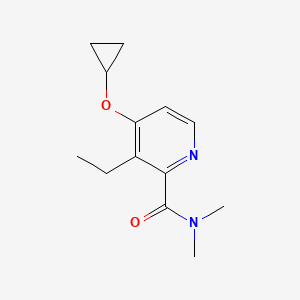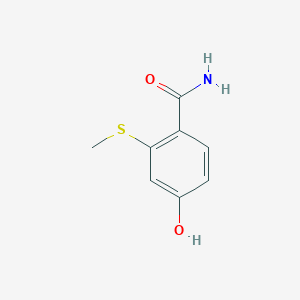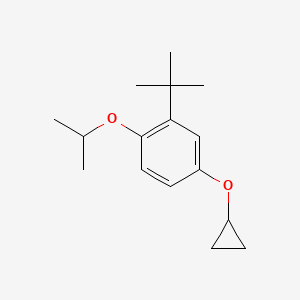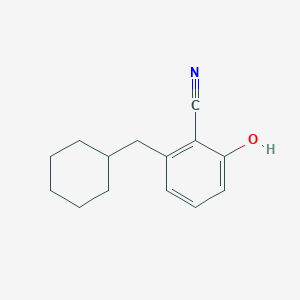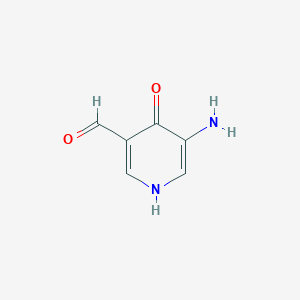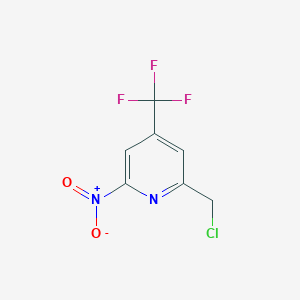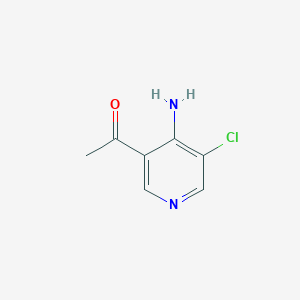
1-(4-Amino-5-chloropyridin-3-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-5-chloropyridin-3-YL)ethanone is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group at the 4th position and a chlorine atom at the 5th position of the pyridine ring, with an ethanone group attached to the 3rd position
準備方法
The synthesis of 1-(4-Amino-5-chloropyridin-3-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-5-chloropyridine with acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
化学反応の分析
1-(4-Amino-5-chloropyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The amino and chlorine groups on the pyridine ring can participate in nucleophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides to form amides, while the chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
科学的研究の応用
1-(4-Amino-5-chloropyridin-3-YL)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including potential anticancer and antimicrobial agents. Its structural features allow for the design of molecules that can interact with specific biological targets.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators, providing insights into the mechanisms of action of various biological processes.
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 1-(4-Amino-5-chloropyridin-3-YL)ethanone depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease progression. The molecular targets and pathways involved vary depending on the specific biological context and the structure of the compound’s derivatives.
類似化合物との比較
1-(4-Amino-5-chloropyridin-3-YL)ethanone can be compared with other similar compounds, such as:
1-(4-Amino-2-chloropyridin-3-YL)ethanone: This compound has a chlorine atom at the 2nd position instead of the 5th position, which can lead to differences in reactivity and biological activity.
1-(4-Amino-3-chloropyridin-2-YL)ethanone:
1-(4-Amino-5-bromopyridin-3-YL)ethanone: The presence of a bromine atom instead of chlorine can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties that can be exploited in various research and industrial applications.
特性
CAS番号 |
1393540-30-1 |
|---|---|
分子式 |
C7H7ClN2O |
分子量 |
170.59 g/mol |
IUPAC名 |
1-(4-amino-5-chloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)5-2-10-3-6(8)7(5)9/h2-3H,1H3,(H2,9,10) |
InChIキー |
NHXRXOOBGLKAFQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CN=CC(=C1N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14849432.png)
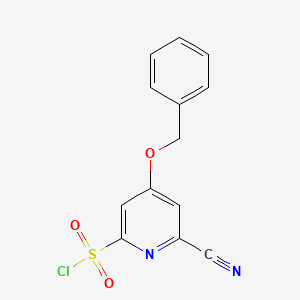

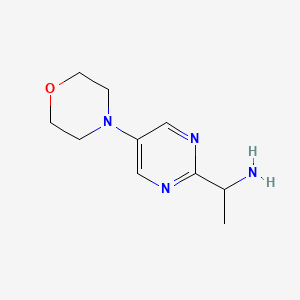
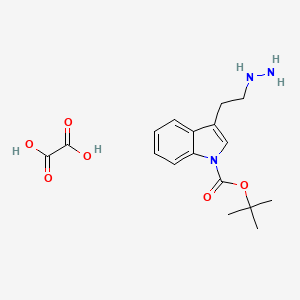
![2-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14849455.png)
